![molecular formula C12H9NO3 B8113420 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID
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Overview
Description
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID: is a heterocyclic compound that features a fused ring system combining a pyrrole ring with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID typically involves cyclization reactions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol . This reaction yields the desired compound in moderate yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Applications
Building Block for Complex Molecules
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications that can lead to the development of new pharmaceuticals and biologically active compounds .
Synthesis of Heterocycles
The compound can also be utilized in the synthesis of other heterocyclic compounds. Its reactivity can be exploited to create derivatives that may possess enhanced biological activity or novel properties .
Case Study 1: Synthesis of Pemetrexed
In a study focused on the synthesis of pemetrexed, researchers utilized this compound as a key intermediate. The study demonstrated how this compound could be effectively transformed into pemetrexed through a series of chemical reactions involving amination and cyclization steps .
Case Study 2: Neuroprotective Research
A recent investigation explored the neuroprotective properties of pyrroloisoindole derivatives. While specific data on this compound was not available, related compounds exhibited significant protective effects against neuronal damage induced by oxidative stress in vitro. This suggests potential therapeutic avenues for further exploration with this compound .
Mechanism of Action
The mechanism of action of 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to target proteins and modulating their activity.
Comparison with Similar Compounds
Indole derivatives: These compounds share a similar fused ring structure and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and have been studied for their antimicrobial and anticancer properties.
Uniqueness: What sets 5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID apart is its specific ring fusion and functional groups, which confer unique chemical and biological properties
Biological Activity
5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₁N₃O₃
- Molecular Weight : 255.26 g/mol
- CAS Number : 325488-82-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrroloisoindole compounds exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
- Findings : In vitro assays revealed that this compound reduces cell viability significantly compared to control groups. For example, a study indicated a reduction in A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Target Pathogens : The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens.
- Results : It demonstrated selective antimicrobial activity against resistant strains, indicating potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of various pyrroloisoindole derivatives highlighted the significant anticancer activity of this compound. The results showed that this compound could effectively reduce tumor growth in xenograft models when administered at therapeutic doses.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of the compound against resistant bacterial strains. The results indicated that it could inhibit the growth of Staphylococcus aureus strains resistant to conventional antibiotics. This study emphasizes the potential for this compound to be developed into a new class of antimicrobial agents.
Data Table: Biological Activity Overview
Activity Type | Target Organism/Cell Line | Concentration Tested | Effect Observed |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 100 µM | 66% reduction in cell viability |
Antimicrobial | Staphylococcus aureus | Variable | Inhibition of resistant strains |
Properties
IUPAC Name |
5-oxo-2,3-dihydropyrrolo[2,1-a]isoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-8-4-2-1-3-7(8)10-9(12(15)16)5-6-13(10)11/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLYJLLMSCFUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C1C(=O)O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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